molecular formula C12H13N3O2 B6357323 5-Amino-1-(2,3-dimethylphenyl)-1H-pyrazole-4-carboxylic acid CAS No. 1226117-74-3

5-Amino-1-(2,3-dimethylphenyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B6357323
CAS No.: 1226117-74-3
M. Wt: 231.25 g/mol
InChI Key: CHBCHDBOZOMCFD-UHFFFAOYSA-N
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Description

5-Amino-1-(2,3-dimethylphenyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(2,3-dimethylphenyl)-1H-pyrazole-4-carboxylic acid typically involves the condensation of hydrazines with 1,3-diketones or β-ketoesters. One common method is the reaction of 2,3-dimethylphenylhydrazine with ethyl acetoacetate under acidic conditions, followed by cyclization to form the pyrazole ring . The reaction conditions often include the use of ethanol as a solvent and heating to reflux.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and catalysts may also be tailored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(2,3-dimethylphenyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Amino-1-(2,3-dimethylphenyl)-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid
  • 5-Amino-1-(3,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid
  • 5-Amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid

Uniqueness

5-Amino-1-(2,3-dimethylphenyl)-1H-pyrazole-4-carboxylic acid is unique due to the specific positioning of the dimethyl groups on the phenyl ring. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds .

Properties

IUPAC Name

5-amino-1-(2,3-dimethylphenyl)pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-7-4-3-5-10(8(7)2)15-11(13)9(6-14-15)12(16)17/h3-6H,13H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHBCHDBOZOMCFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=C(C=N2)C(=O)O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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